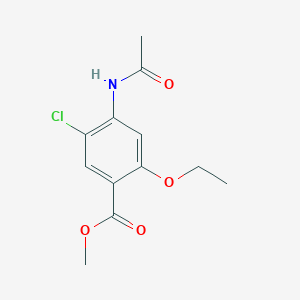

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

Descripción general

Descripción

Métodos De Preparación

The synthesis of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate involves several steps. One common method includes the following steps :

Starting Material: Methyl 4-acetamido-2-ethoxybenzoate is dissolved in N,N-dimethylformamide.

Chlorination: N-chlorosuccinimide is added to the solution, and the mixture is heated to induce the chlorination reaction.

Isolation: The crude product is isolated and purified to obtain this compound.

Análisis De Reacciones Químicas

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common reagents used in these reactions include N-chlorosuccinimide for chlorination, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .

Aplicaciones Científicas De Investigación

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate has several scientific research applications :

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

Medicine: It has potential therapeutic applications, including the treatment of irritable bowel syndrome.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it valuable in fields such as chemistry, biology, and medicine.

Actividad Biológica

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate is a synthetic compound with notable biological activities, primarily recognized for its antimicrobial properties . This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 271.7 g/mol. Its structure includes an acetamido group, a chloro substituent, and an ethoxy group, contributing to its solubility and reactivity in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the acetamido group is often associated with enhanced bioactivity in compounds designed to inhibit bacterial growth. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

While the exact mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific molecular targets within bacterial cells. Preliminary studies suggest that it may inhibit certain enzymes or disrupt bacterial membranes, leading to impaired growth and viability.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. The most common methods involve:

- Acylation Reactions : Utilizing acetic anhydride in the presence of a base to introduce the acetamido group.

- Halogenation : Chlorination reactions to incorporate the chloro substituent at the appropriate position on the benzene ring.

- Esterification : Formation of the ethoxy group via reaction with ethanol under acidic conditions.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in pharmaceutical development:

- A study conducted by LGC Standards evaluated its purity and biological activity, confirming its effectiveness as an antimicrobial agent with potential applications in treating infections caused by resistant bacterial strains .

- Another investigation focused on its interaction with metal complexes, revealing that the compound could enhance the antibacterial properties of certain metal ions through synergistic effects .

Propiedades

IUPAC Name |

methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOGJJLTBMSAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441173 | |

| Record name | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4235-43-2 | |

| Record name | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.